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molecular formula C7H6Cl2N4 B8648889 5,7-dichloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine

5,7-dichloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No. B8648889
M. Wt: 217.05 g/mol
InChI Key: MHFLDOLCQFHARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08828990B2

Procedure details

This compound was prepared in an analogous fashion to 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, using 1,3-dimethyl-1H-pyrazolo[4,3-d]-pyrimidine-5,7(4H,6H)-dione as the starting material. 1H NMR (CDCl3, 400 MHz) δ ppm 4.32 (s, 3H), 2.60 (s, 3H); LC-MS m/z (method B2)=217.2/219.2 [M+H]+, RT=1.688 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([Cl:12])[C:5]2[N:10]([CH3:11])[N:9]=[CH:8][C:6]=2[N:7]=1.[CH3:13]N1C2C(=O)NC(=O)NC=2C(C)=N1>>[Cl:1][C:2]1[N:3]=[C:4]([Cl:12])[C:5]2[N:10]([CH3:11])[N:9]=[C:8]([CH3:13])[C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)C=NN2C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C(C=2NC(NC(C21)=O)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1N=C(C2=C(N1)C(=NN2C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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